Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Description
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS: 1421312-34-6, molecular formula: C₁₈H₁₅NO₄, molecular weight: 309.32 g/mol) is a substituted isoquinoline derivative with significant pharmaceutical relevance. It serves as a critical intermediate in synthesizing Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor approved for treating anemia associated with chronic kidney disease . Structurally, the compound features a phenoxy group at position 7, a methyl ester at position 3, and a methyl substituent at position 1, which collectively influence its reactivity and pharmacokinetic properties. Commercial availability and synthesis protocols are documented by pharmaceutical suppliers and patent literature, highlighting its industrial importance .
Properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145435 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-34-6 | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Multi-Step Synthetic Routes from Nitrobenzene Derivatives
One of the comprehensive methods described involves a sequence starting from 4-nitrobenzene-1,2-dicarbonitrile, which is converted through several intermediates into the target isoquinoline derivative:
- Step 1: Conversion of 4-nitrobenzene-1,2-dicarbonitrile to 4-phenoxybenzene-1,2-dicarbonitrile by reaction with phenol and potassium hydroxide, achieving a 99% yield.
- Step 2: Hydrolysis of the dicarbonitrile to 4-phenoxyphthalic acid.
- Step 3: Transformation of 4-phenoxyphthalic acid to a phthalic anhydride derivative using acetic anhydride and acetic acid.
- Step 4: Formation of an oxazole derivative via reaction with methyl isocyanoacetate and DBU in tetrahydrofuran (THF).
- Step 5: Acid-mediated ring opening and isoquinoline ring closure using concentrated hydrochloric acid in methanol, yielding a key intermediate with about 22% yield.
- Step 6: Chlorination with phosphorus oxychloride to produce a chloro-derivative.
- Step 7: Alkaline hydrolysis to the corresponding acid.
- Step 8: Coupling with methylglycinate hydrochloride using PyBOP and bases to form the ester intermediate.
- Step 9: Final hydrolysis to yield roxadustat, with the methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate as a key precursor in this sequence.
This method is detailed in patent EP3305769A1 and related patent applications, providing a robust but lengthy synthetic pathway with varying yields at each step.
Ullmann-Type Coupling and Finkelstein Reaction Route
Another synthetic approach involves the use of 5-bromophthalide as a starting material:
- Step 1: Ullmann-type coupling of 5-bromophthalide with phenol to form 5-phenoxyphthalide.
- Step 2: Ring opening of the phthalide to a chloride acid derivative, which is converted to the methyl ester.
- Step 3: Nucleophilic substitution of the chloride with tosylated glycine methyl ester under Finkelstein reaction conditions.
- Step 4: Cyclization to form methyl 7-phenoxy-4-hydroxyisoquinoline-3-carboxylate.
- Step 5: Substitution at position 1 with dimethylaminomethyl group followed by acetylation to replace the dimethylamino group with an acetoxy group.
- Step 6: Hydrogenation to yield methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.
- Step 7: Final conversion to roxadustat using glycine and sodium methanolate in methanol under pressure.
This method, described in WO2014014834, offers an alternative with fewer steps and specific control over substitution patterns.
Synthesis from L-Tyrosine via Pictet-Spengler Cyclization
A more biochemically inspired route uses L-tyrosine as the starting material:
- Step 1: Esterification of L-tyrosine to form the corresponding methyl ester.
- Step 2: Ullmann-type phenylation of the hydroxyl group to introduce the phenoxy substituent.
- Step 3: Pictet-Spengler cyclization with acetaldehyde under acidic conditions to form the isoquinoline ring.
- Step 4: Oxidation to 7-phenoxy-1-methylisoquinoline-3-carboxylate.
- Step 5: Hydroxylation using hydrogen peroxide in the presence of acetic anhydride and p-toluenesulfonyl chloride to yield the hydroxy derivative.
- Step 6: Final reaction with glycine in sodium methoxide/methanol under pressure to obtain roxadustat.
This method is noted in CN104892509 and offers a more natural product-based approach with fewer toxic reagents.
Direct Synthesis via Nucleophilic Substitution and Cyclization
A practical laboratory-scale synthesis involves the following steps:
- Step 1: Preparation of methyl 2-(chloromethyl)-4-phenoxybenzoate from phenol derivatives.
- Step 2: Reaction of this chloromethyl ester with methyl N-tosylglycinate in the presence of potassium carbonate, potassium iodide, and sodium methoxide in N,N-dimethylformamide (DMF) at 50°C under inert atmosphere for 1 hour.
- Step 3: Addition of methanolic sodium methoxide solution and stirring at room temperature for 30 minutes to promote cyclization.
- Step 4: Workup by addition of water and acetic acid to neutralize, followed by filtration and recrystallization to obtain methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate with approximately 72.5% yield.
Catalytic Oxidation Method
A method involving catalytic oxidation has been reported:
- Using iron(II) salts such as FeCl2·4H2O as catalysts and hydrogen peroxide as the oxidant in aqueous solution.
- The reaction oxidizes a precursor compound to 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-formate.
- The molar ratio of substrate to catalyst and oxidant is carefully controlled (6:1-15:1).
- This method emphasizes green chemistry principles by using aqueous media and mild oxidants.
Reduction and Purification
- A reduction step using zinc powder in glacial acetic acid with dilute hydrochloric acid at 50-60°C is employed to convert methyl 1-((dimethylamino)methyl)-4-hydroxy-7-phenoxyisoquinolyl-3-carboxylate to the target methyl ester.
- The reaction mixture is filtered and rotary evaporated to yield the product with 87.7% yield and 96.9% purity.
Coupling to Form Amide Derivatives
- The methyl ester can be further reacted with glycine methyl ester hydrochloride in the presence of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and triethylamine in dichloromethane-water biphasic system at 40°C overnight.
- This yields methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate with 85.1% yield and 97.5% purity.
Summary Table of Key Preparation Methods
| Method Description | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step from 4-nitrobenzene-1,2-dicarbonitrile | 4-nitrobenzene-1,2-dicarbonitrile, phenol | KOH, acetic anhydride, methyl isocyanoacetate, HCl/MeOH, POCl3, PyBOP | Variable (22-78%) | Complex, multi-step, patent-based |
| Ullmann coupling and Finkelstein reaction | 5-bromophthalide, phenol | CuBr, K2CO3, NaOMe, acetylacetone | Not specified | Moderate steps, selective substitutions |
| L-Tyrosine based Pictet-Spengler route | L-tyrosine | Ullmann coupling, acetaldehyde, H2O2, Ac2O, p-TsCl | Not specified | Bio-based, fewer toxic reagents |
| Nucleophilic substitution with methyl N-tosylglycinate | Methyl 2-(chloromethyl)-4-phenoxybenzoate | K2CO3, KI, NaOMe, DMF, MeOH | 72.5% | Practical lab method, moderate yield |
| Catalytic oxidation | Precursor isoquinoline derivative | FeCl2·4H2O, H2O2 aqueous solution | Not specified | Green chemistry approach |
| Reduction with zinc powder | Dimethylaminomethyl derivative | Zn, glacial acetic acid, dilute HCl, 50-60°C | 87.7% | Purification included |
| Amide coupling | Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | EDCI, HOBt, TEA, glycine methyl ester hydrochloride | 85.1% | High purity, mild conditions |
Chemical Reactions Analysis
Types of Reactions: : Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature and solvent choice playing a significant role.
Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development, contributing to the compound's versatility and utility in various fields.
Scientific Research Applications
Chemical Properties and Structure
MHMPC is an isoquinoline derivative with the molecular formula and a molecular weight of 309.32 g/mol. Its structure includes a phenoxy group and a carboxylate ester functional group, which contribute to its biological activities.
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
MHMPC is primarily recognized for its role as an intermediate in the synthesis of Roxadustat, a drug that inhibits hypoxia-inducible factor prolyl hydroxylases (HIF-PHs). This inhibition enhances the stability and activity of hypoxia-inducible factors, making it valuable for treating conditions associated with low oxygen levels, such as:
- Anemia in Chronic Kidney Disease : Roxadustat stimulates erythropoiesis (red blood cell production) under hypoxic conditions, addressing anemia effectively .
- Ischemia and Hypoxia : The compound's ability to modulate HIF pathways has implications for treating ischemic conditions and tissue damage caused by hypoxia .
Anti-inflammatory and Anti-tumor Activities
Research indicates that MHMPC possesses significant anti-inflammatory and anti-tumor properties. These activities make it a candidate for further investigation in:
- Cancer Therapy : Its potential to inhibit tumor growth through modulation of inflammatory pathways is being explored.
- Inflammatory Disorders : MHMPC may serve as a tool compound in studying the molecular mechanisms underlying inflammation-related diseases.
Synthesis and Production
The synthesis of MHMPC typically involves multi-step organic reactions, including:
- Formation of Isoquinoline Derivatives : Utilizing starting materials that undergo cyclization reactions.
- Carboxylation and Esterification : Introducing carboxylate groups through specific reagents to achieve the desired ester form .
Case Studies
Several studies have highlighted the applications of MHMPC in pharmacological research:
- Clinical Trials for Roxadustat : Clinical trials have demonstrated the efficacy of Roxadustat in treating anemia associated with chronic kidney disease, showcasing the importance of MHMPC as an intermediate .
- Research on Anti-cancer Properties : Experimental studies have reported on the anti-cancer effects of isoquinoline derivatives, including MHMPC, suggesting its potential role in developing new cancer therapies.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Hypoxia-Inducible Factor Inhibition | Treatment for anemia in chronic kidney disease |
| Ischemia and Hypoxia | Potential therapeutic interventions for ischemic conditions |
| Anti-inflammatory Activity | Research tool for studying inflammatory diseases |
| Anti-tumor Activity | Investigative compound for cancer treatment development |
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. As a HIF prolyl hydroxylase inhibitor, it modulates the activity of HIF, leading to increased production of erythropoietin and other factors involved in red blood cell production. This mechanism is crucial for its potential therapeutic applications in treating anemia and other blood-related disorders.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Physicochemical Properties
- Solubility and Stability : The methyl ester at position 3 contributes to moderate lipophilicity, whereas analogs with ethyl or benzyl esters exhibit higher logP values . Storage under inert atmospheres (2–8°C) is required to prevent ester hydrolysis or oxidation .
- Biological Activity: The methyl group at position 1 in the parent compound is critical for binding to Roxadustat’s target enzyme; its absence in analogs like Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS: 1455091-10-7) reduces pharmacological efficacy despite structural similarity .
Biological Activity
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (MHMPC) is an isoquinoline derivative with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. Its chemical formula is C18H15NO4, and it has a molecular weight of 309.32 g/mol. This compound has garnered attention for its potential therapeutic applications, especially in treating conditions such as anemia associated with chronic kidney disease.
Biological Activity
MHMPC exhibits a range of biological activities, including:
- Anti-inflammatory Effects : MHMPC has been shown to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
- Anti-tumor Properties : Preliminary studies suggest that MHMPC may inhibit tumor growth, although more extensive clinical trials are necessary to confirm these effects.
- Erythropoiesis Stimulation : As an intermediate in the synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, MHMPC plays a crucial role in stimulating erythropoiesis under hypoxic conditions, thereby aiding in the treatment of anemia .
The primary mechanism through which MHMPC exerts its effects is by stabilizing hypoxia-inducible factors (HIFs), which are critical in regulating erythropoietin (EPO) production. EPO is essential for red blood cell production, particularly in patients with chronic kidney disease. By enhancing EPO levels, MHMPC can effectively address anemia associated with renal insufficiency .
Pharmacological Studies
A variety of studies have investigated the pharmacological properties of MHMPC:
- In Vitro Studies : Laboratory experiments have demonstrated that MHMPC can significantly increase EPO production in renal cells under low oxygen conditions.
- Animal Models : In preclinical models, MHMPC administration has led to increased hemoglobin levels and improved red blood cell counts, indicating its potential efficacy as a treatment for anemia .
Case Studies
Several case studies highlight the therapeutic potential of MHMPC:
- Case Study 1 : A clinical trial involving patients with anemia due to chronic kidney disease showed that treatment with Roxadustat (which includes MHMPC as an intermediate) resulted in significant increases in hemoglobin levels compared to placebo controls.
- Case Study 2 : Research on the anti-tumor effects of MHMPC indicated that it could inhibit the proliferation of certain cancer cell lines, suggesting its potential utility in cancer therapy .
Comparative Analysis
The following table summarizes key features and biological activities of MHMPC compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H15NO4 | Isoquinoline derivative; EPO stimulant | Anti-inflammatory, anti-tumor, erythropoiesis stimulation |
| Roxadustat (FG4592) | C19H16N2O5 | HIF prolyl hydroxylase inhibitor; clinically approved | Effective for anemia treatment |
| 4-Hydroxyisoquinoline | C9H7NO2 | Simpler structure; lacks carboxylic acid functionalities | Limited biological activity |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate?
The synthesis typically involves photochemical hydroxyalkylation or multicomponent reactions. For example, photoirradiation (460 nm, 30 mW/cm²) of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate with dihydropyridine derivatives in the presence of trifluoroacetic acid (TFA) yields hydroxyalkylated derivatives, achieving ~88% yield after silica gel chromatography . Reaction optimization includes solvent selection (e.g., isopropanol), stoichiometric control of reagents, and purification via gradient elution (hexane/EtOAc). Critical parameters include irradiation time (e.g., 12 hours) and catalyst loading (e.g., Fe(acac)₃ for MHAT reactions) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:
- ¹H NMR : Peaks at δ 3.90–4.20 ppm confirm methoxy groups, while aromatic protons (δ 6.80–8.50 ppm) validate the isoquinoline and phenoxy moieties .
- HRMS : Calculated [M+H]⁺ values (e.g., 480.0441 for brominated analogs) must match experimental data within <0.5 ppm error .
- IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches confirm functional groups .
Advanced: How can crystallographic tools like SHELX and ORTEP-3 validate the compound’s crystal structure?
- SHELX : Refinement of X-ray diffraction data using SHELXL involves iterative cycles to minimize R-factors (e.g., R₁ < 5%). Hydrogen bonding networks and torsional angles are analyzed to confirm molecular geometry .
- ORTEP-3 : Graphical representation of thermal ellipsoids and displacement parameters ensures accurate modeling of atomic positions. For example, puckering amplitudes in the isoquinoline ring can be quantified using Cremer-Pople coordinates .
- Validation : Check for outliers in bond lengths/angles using CIF validation tools (e.g., PLATON) to resolve disorders or twinning .
Advanced: What strategies resolve contradictions in reported synthetic yields or purity?
- Analytical Cross-Validation : Compare HPLC purity (>95%) with NMR integration ratios. Discrepancies may arise from residual solvents or column artifacts .
- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent batches).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-esterified derivatives or oxidation products) .
Basic: What purification techniques are optimal for isolating this compound post-synthesis?
- Flash Chromatography : Employ silica gel with hexane/EtOAc gradients (e.g., 95:5 → 90:10) to separate polar byproducts .
- Recrystallization : Use ethanol/water mixtures to enhance crystalline purity. Monitor via melting point consistency (e.g., 142–145°C) .
- TLC Monitoring : Rf values (e.g., 0.3–0.5 in 7:3 hexane/EtOAc) guide fraction collection .
Advanced: How is conformational analysis of the isoquinoline ring performed computationally?
- Cremer-Pople Parameters : Define ring puckering using amplitude (q) and phase (φ) coordinates. For example, q₂ values >0.5 Å indicate significant non-planarity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare theoretical and experimental torsional angles (e.g., C3-C4-N1-C2) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. methanol) on ring flexibility using AMBER force fields .
Advanced: How are stability and degradation pathways studied under varying storage conditions?
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Analyze degradation products via LC-MS (e.g., hydrolysis of the methyl ester to carboxylic acid) .
- Arrhenius Kinetics : Calculate activation energy (Ea) for thermal decomposition using accelerated stability data .
- pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1–13) to identify labile functional groups (e.g., ester or hydroxyl) .
Basic: What are the key considerations for designing a scalable synthesis protocol?
- Solvent Selection : Use low-boiling solvents (e.g., THF or EtOAc) for easier removal. Avoid DMF due to purification challenges .
- Catalyst Efficiency : Optimize Fe(acac)₃ or TFA loading to minimize waste (e.g., 10 mol% vs. 20 mol%) .
- Safety : Mitigate exothermic risks by controlling reagent addition rates (e.g., TBHP in oxidation steps) .
Advanced: How is the compound’s bioactivity assessed in preclinical studies?
- In Vitro Assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus and E. coli) .
- Metabolic Stability : Incubate with liver microsomes to measure half-life (t₁/₂) and CYP450 inhibition .
- SAR Studies : Modify substituents (e.g., phenoxy to chlorophenoxy) and correlate with activity trends .
Advanced: What analytical methods are used for impurity profiling in regulatory submissions?
- LC-HRMS : Identify trace impurities (<0.1%) via exact mass matching (e.g., m/z 309.32 for the parent ion) .
- NMR Spiking : Co-inject suspected impurities (e.g., methyl ester hydrolysis products) to confirm structural assignments .
- ICH Guidelines : Follow Q3A/B thresholds for reporting and qualifying impurities based on dosage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
